molecular formula C11H18F2N4 B14408184 N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine CAS No. 84875-65-0

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine

Katalognummer: B14408184
CAS-Nummer: 84875-65-0
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: JAHUGYRIYHTEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₁₁H₁₈F₂N₄ and a molecular weight of 244.284 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-difluoro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications .

Eigenschaften

CAS-Nummer

84875-65-0

Molekularformel

C11H18F2N4

Molekulargewicht

244.28 g/mol

IUPAC-Name

N,N-dibutyl-4,6-difluoro-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18F2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3

InChI-Schlüssel

JAHUGYRIYHTEPS-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.